5-chloro-4aH-quinazolin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4,7H |
InChI Key |
NANHHWCIFSKUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2C(=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloro 4ah Quinazolin 4 One and Its Analogs
Classical and Established Synthetic Routes to Quinazolinones
Traditional methods for quinazolinone synthesis have laid the groundwork for the development of more sophisticated procedures. These routes, while sometimes limited by harsh conditions or lower yields, are fundamental to understanding the chemistry of this heterocyclic system.
The Niementowski quinazoline (B50416) synthesis is a cornerstone in the preparation of 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones). wikipedia.org The classical approach involves the thermal condensation of anthranilic acids with amides. wikipedia.org When anthranilic acid is heated with an excess of formamide (B127407) at approximately 120-135°C, it undergoes a cyclocondensation to yield 4(3H)-quinazolinone. bu.edu.eggeneris-publishing.com
The reaction is believed to proceed through an initial acylation of the amino group of anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. While effective, the classical Niementowski reaction can require high temperatures and long reaction times. chim.it
Numerous modifications have been developed to improve the efficiency and scope of the Niementowski synthesis. A significant advancement has been the use of microwave irradiation. ijprajournal.com Microwave-assisted Niementowski reactions can dramatically reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating. srce.hrchempedia.info For instance, the reaction of anthranilic acid with formamide under microwave irradiation can be completed in minutes, offering a significant improvement in efficiency. epstem.net
Variants of the Niementowski reaction have also been explored to synthesize substituted quinazolinones. By replacing formamide with other amides, substituted quinazolinones can be accessed. srce.hr Furthermore, the reaction has been adapted for the synthesis of 3-substituted and 2,3-disubstituted-4(3H)-quinazolinones by using primary aromatic or heteroaromatic amines along with formic acid, expanding the versatility of this classical method. srce.hr
| Reaction | Reactants | Conditions | Product | Key Features |
| Classical Niementowski | Anthranilic acid, Formamide | 120-150°C, several hours | 4(3H)-quinazolinone | Foundational method, can have moderate yields. bu.edu.egijprajournal.com |
| Microwave-Assisted Niementowski | Anthranilic acid, Formamide | Microwave irradiation, ~5-20 min | 4(3H)-quinazolinone | Rapid, high yields. ijprajournal.com |
| Niementowski Variant | Anthranilic acid, Substituted amides | Varies (conventional heating or microwave) | 2-Substituted-4(3H)-quinazolinones | Allows for substitution at the 2-position. srce.hr |
| Niementowski Variant | Anthranilic acid, Formic acid, Primary amines | Varies (conventional heating or microwave) | 3-Substituted-4(3H)-quinazolinones | Enables substitution at the 3-position. srce.hr |
Beyond the Niementowski reaction, various condensation strategies utilizing anthranilic acid and its derivatives are widely employed for the synthesis of the quinazolinone core. A common and highly effective method involves the initial acylation of anthranilic acid with an acyl chloride. nih.govresearchgate.net This is typically followed by a dehydration step, often using acetic anhydride, to form a benzoxazinone (B8607429) intermediate. nih.govresearchgate.net This reactive intermediate can then be treated with ammonia (B1221849) or various amines to yield the desired 4(3H)-quinazolinone derivatives. ijprajournal.comnih.govresearchgate.net This two-step approach is versatile and allows for the introduction of a wide range of substituents at the 2- and 3-positions of the quinazolinone ring. tandfonline.com
Another established route is the direct condensation of anthranilic acid with orthoesters, such as trimethyl orthoformate, in the presence of an amine. tandfonline.com This one-pot reaction can be facilitated by microwave irradiation, leading to 3-substituted-quinazolin-4(3H)-ones in a time-efficient manner. tandfonline.com The reaction of anthranilic acid with formamide is a direct method to produce the parent quinazolin-4(3H)-one. epstem.netresearchgate.net Greener methods for this reaction have been developed, utilizing microwave irradiation without a solvent, which significantly shortens the reaction time and increases the yield. epstem.net
The following table summarizes some of these classical condensation reactions:
| Starting Materials | Reagents | Intermediate | Final Product | Reference |
| Anthranilic acid | Acyl chloride, Acetic anhydride, Amine | Benzoxazinone | 2,3-Disubstituted-4(3H)-quinazolinone | nih.govresearchgate.net |
| Anthranilic acid | Trimethyl orthoformate, Amine | Not isolated | 3-Substituted-quinazolin-4(3H)-one | tandfonline.com |
| Anthranilic acid | Formamide | Not isolated | Quinazolin-4(3H)-one | epstem.netresearchgate.net |
Modern and Efficient Synthetic Approaches to the 5-chloro-4aH-quinazolin-4-one Scaffold
The quest for more efficient, sustainable, and versatile synthetic methods has led to the prominence of transition-metal-catalyzed reactions in quinazolinone synthesis. rsc.org These modern approaches often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical methods. researchgate.netmdpi.com
Transition metals such as palladium and copper have emerged as powerful catalysts for the construction of the quinazolinone framework. osi.lv These catalytic systems enable a variety of transformations, including C-H activation, cyclization, and cross-coupling reactions, providing diverse pathways to functionalized quinazolinones. researchgate.net Other transition metals, including cobalt and iridium, have also been successfully employed in the synthesis of quinazolines and their derivatives. researchgate.netbohrium.com
Palladium catalysis has proven to be a highly versatile tool for the synthesis of quinazolinones. acs.org One notable approach is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, such as tert-butyl isocyanide. nih.govorganic-chemistry.org This method allows for the efficient one-pot construction of quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence, offering operational simplicity and good to excellent yields. nih.govacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also instrumental in building complex quinazolinone structures. nih.govmdpi.com These reactions can be used to introduce aryl or vinyl substituents onto a pre-existing halogenated quinazolinone core. nih.govnih.gov For instance, the regioselective Suzuki cross-coupling of 2,4,7-trichloroquinazoline (B1295576) with various aryl- and heteroarylboronic acids provides a pathway to novel, functionalized quinazolines. nih.gov Furthermore, palladium-catalyzed carbonylative cyclization of N-arylpyridin-2-amine derivatives via C-H activation has been used to synthesize pyrido[2,1-b]quinazolin-11-ones. osi.lv More recent developments include the palladium-catalyzed oxidative cleavage of C=C bonds, enabling the one-pot synthesis of quinazolinones from 2-aminobenzamides and alkenes using molecular oxygen as a green oxidant. rsc.org
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features |
| Isocyanide Insertion/Cyclization | 2-Aminobenzamide, Aryl halide, tert-Butyl isocyanide | Palladium catalyst | One-pot, three-component reaction; good to excellent yields. nih.govorganic-chemistry.orgacs.org |
| Suzuki Cross-Coupling | Halogenated quinazolinone, Boronic acid | Palladium catalyst (e.g., Pd(dppf)Cl2) | Functionalization of the quinazolinone core. nih.govmdpi.com |
| Heck Cross-Coupling | Halogenated quinazolinone, Alkene | Palladium catalyst (e.g., Pd(OAc)2) | Introduction of alkenyl substituents. mdpi.com |
| Oxidative C=C Cleavage/Cyclization | 2-Aminobenzamide, Alkene | Palladium catalyst, O2 | Green synthesis using molecular oxygen. rsc.org |
| Cascade C-C Coupling/Cyclization | 2-(4-oxoquinazolin-3(4H)-yl)acetonitrile, Arylboronic acid | Palladium catalyst | Synthesis of fused quinazolinones in water. rsc.org |
Copper-catalyzed reactions have gained significant traction in quinazolinone synthesis due to the low cost, natural abundance, and low toxicity of copper compared to precious metals like palladium. chim.itbohrium.com A variety of copper-catalyzed methods have been developed, often proceeding through cascade or domino reaction pathways. rsc.org
One common strategy involves the reaction of 2-halobenzamides with various partners. For example, copper(I) iodide can catalyze the reaction of 2-bromobenzamide (B1207801) with aldehydes, benzyl (B1604629) alcohols, or methyl arenes in a one-pot domino reaction to afford 2-substituted quinazolinones. gaylordchemical.com In these reactions, DMSO often serves as a beneficial solvent. gaylordchemical.com Another approach is the copper-catalyzed reaction of 2-halobenzamides with nitriles, which proceeds via a nucleophilic addition followed by an intramolecular SNAr cyclization. organic-chemistry.org
Copper catalysts are also effective in oxidative cyclization reactions. For instance, a copper-catalyzed oxidative multicomponent annulation of anilines, aldehydes, and amines can construct the quinazolinone ring through the formation of multiple C-N and C-C bonds. bohrium.com Furthermore, copper-catalyzed cascade reactions of 2-aminoarylmethanols with isoquinolines, using molecular oxygen as a green oxidant, have been developed for the synthesis of pyrido-fused quinazolinones. nih.gov The use of heterogeneous copper catalysts is also emerging, offering advantages such as easy separation and catalyst recyclability. chim.it
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features |
| Domino Reaction | 2-Bromobenzamide, Aldehyde/Alcohol/Arene | CuI, TMSN3 | One-pot synthesis of 2-substituted quinazolinones. gaylordchemical.com |
| Nucleophilic Addition/SNAr | 2-Halobenzamide, Nitrile | Cu(OAc)2, tBuOK | Efficient synthesis of quinazolin-4(3H)-ones. organic-chemistry.org |
| Oxidative Multicomponent Annulation | Aniline (B41778), Aldehyde, Amine | Cu(OTf)2 | Forms multiple bonds in one pot. bohrium.com |
| Cascade C(sp2)-H Amination/Annulation | 2-Aminoarylmethanol, Isoquinoline | CuCl2, O2 | Green synthesis of fused quinazolinones. nih.gov |
| Cascade Reaction | Amidine hydrochloride, Methyl 2-halobenzoate | Copper catalyst | General and highly efficient method. rsc.org |
Transition-Metal-Catalyzed Cyclization and Coupling Reactions
Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings
Ruthenium-based catalysts have emerged as highly effective for the synthesis of quinazolinone derivatives through dehydrogenative and deaminative coupling reactions. marquette.edunih.gov An in situ generated ruthenium catalytic system, often involving a ruthenium complex and a ligand, demonstrates high selectivity in these transformations. marquette.eduacs.org
Specifically, the deaminative coupling of 2-aminobenzamides with various amines provides an efficient route to quinazolinone products. marquette.edunih.gov This method is advantageous as it avoids the use of reactive reagents and the formation of toxic byproducts. marquette.edunih.gov The catalytic cycle is thought to involve the initial deaminative coupling of the amide and amine, followed by cyclization and dehydrogenation steps to yield the quinazolinone core. marquette.edu Research by Arachchige and Yi has shown that an in situ formed ruthenium-hydride complex with a catechol ligand exhibits exceptional catalytic activity and selectivity in these reactions. acs.org
Table 1: Ruthenium-Catalyzed Synthesis of Quinazolinone Analogs
| Catalyst System | Reactants | Product Type | Key Features |
| [Ru]/L (in situ) | 2-Aminobenzamides and Amines | Quinazolinones | High selectivity, no toxic byproducts. marquette.edunih.gov |
| 1/L1 (in situ Ru-hydride complex) | 2-Aminobenzamides and Amines | Quinazolinones | High catalytic activity and selectivity. acs.org |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been widely adopted as a sustainable and efficient energy source for the synthesis of quinazolinone derivatives, offering significant advantages over conventional heating methods. frontiersin.orgnih.gov These advantages include shorter reaction times, increased yields, and often solvent-free conditions. nih.govscispace.com
Several microwave-assisted protocols have been developed for quinazolinone synthesis:
Three-component reactions: The condensation of isatoic anhydride, amines, and ortho-esters under microwave irradiation, often catalyzed by an acid like p-toluenesulfonic acid (PTSA), yields 2,3-disubstituted 4(3H)-quinazolinones. frontiersin.org
From 2-halobenzoic acids: Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water or DMF under microwave irradiation provides a green and rapid route to quinazolinones. rsc.org
Catalyst-free synthesis: In some cases, quinazoline derivatives can be synthesized without a catalyst using low-melting sugar-urea-salt mixtures as a solvent under microwave conditions.
Palladium-catalyzed direct arylation: Microwave assistance facilitates the palladium-catalyzed direct arylation of quinazolin-4-ones with a variety of aryl iodides. organic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
| Method | Reaction Time | Yield |
| Conventional Heating | 3-6 hours | 48-89% |
| Microwave Irradiation | 10-20 minutes | 66-97% researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to minimize environmental impact. openmedicinalchemistryjournal.com This includes the use of environmentally benign solvents, catalysts, and energy sources.
Key green approaches include:
Use of water as a solvent: Iron-catalyzed cyclizations in aqueous media under microwave irradiation represent a significant green advancement. rsc.org
Bio-based solvents: Gluconic acid aqueous solution has been used as a bio-based green solvent for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. openmedicinalchemistryjournal.com
Catalyst-free conditions: The development of catalyst-free reactions, such as those using deep eutectic solvents or low-melting sugar-urea mixtures, reduces reliance on potentially toxic metal catalysts. researchgate.net
Metal- and catalyst-free oxidative procedures: An efficient and selective synthesis of quinazolinones has been developed from o-aminobenzamides and styrenes using TBHP as an oxidant under catalyst-free conditions, highlighting sustainability and environmental friendliness. mdpi.com
Regioselective Chlorination Strategies for Quinazolin-4-ones
The introduction of a chlorine atom at a specific position of the quinazolin-4-one scaffold is crucial for tuning its chemical properties.
Direct Halogenation Methods
Direct chlorination of the quinazolin-4-one ring system is a common strategy. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently employed to convert the 4-oxo group into a 4-chloro substituent. researchgate.net The reaction conditions, including the choice of solvent and the presence of a base, can influence the regioselectivity of the chlorination, especially when other positions on the ring are also susceptible to halogenation. For instance, the synthesis of 6,8-dichloro-3H-quinazolin-4-one involves the reaction of 4-hydroxyquinazoline (B93491) with thionyl chloride.
Indirect Halogenation via Precursors
An alternative approach involves the synthesis of a chlorinated precursor which is then cyclized to form the desired chloro-substituted quinazolinone. For example, starting with a chlorinated anthranilic acid derivative ensures the chlorine atom is positioned correctly in the final quinazolinone product. This method offers a high degree of regiocontrol. The synthesis of 2,6-disubstituted(3H)-quinazolin-4-ones, for instance, can start from 6-bromoanthranilic acid, which is then converted through several steps into the target molecule. mdpi.com
Mechanistic Studies of this compound Formation
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound and its analogs.
The formation of the quinazolinone ring generally proceeds through a series of condensation and cyclization steps. In the reaction of 2-aminobenzamides with aldehydes, a proposed mechanism involves the initial formation of an adduct between the reactants. beilstein-journals.org This intermediate then undergoes cyclization and subsequent oxidation or dehydrogenation to yield the final quinazolin-4(3H)-one. beilstein-journals.org
In ruthenium-catalyzed deaminative couplings, the formation of the quinazolinone product is rationalized by an initial deaminative coupling of the amide and amine substrates, followed by cyclization and dehydrogenation steps. marquette.edu Control experiments have shown that ruthenium catalysis is essential for the cyclization and dehydrogenation steps of the product formation. acs.org
For the synthesis from o-aminobenzamide and styrene, it is proposed that benzaldehyde (B42025) is first formed as an oxidation product of styrene. This benzaldehyde then condenses with o-aminobenzamide to form an imine intermediate, which subsequently undergoes cyclization and oxidation to afford the quinazolinone. mdpi.com
Parallel Synthesis and Library Generation Techniques for this compound Derivatives
The generation of chemical libraries through parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid creation of a multitude of structurally related compounds for high-throughput screening. For the quinazolinone scaffold, and specifically for this compound derivatives, these techniques are pivotal for exploring the structure-activity relationships (SAR) necessary for drug discovery. Parallel synthesis methodologies, performed in both solution-phase and solid-phase formats, allow for the systematic variation of substituents around the core quinazolinone structure.
The fundamental strategy for creating a library of 5-chloro-quinazolin-4-one derivatives involves the combinatorial mixing of diverse building blocks. The "5-chloro" moiety is typically introduced via a key starting material, 6-chloroanthranilic acid or its derivatives, which cyclizes to form the desired 5-chloro-quinazolinone core. google.com.na The diversity of the library is then generated by varying the other reactants in the synthesis.
Solution-Phase Parallel Synthesis
Solution-phase synthesis is a common approach for generating quinazolinone libraries. google.com This method is amenable to automation and allows for the production of larger quantities of each compound compared to some solid-phase techniques. A general approach involves the condensation of N-acylanthranilic acids with various amines. google.com To generate a library of 5-chloro derivatives, a 5-chloro-N-acylanthranilic acid can be reacted in parallel with a diverse set of primary amines, leading to a library of 3-substituted-5-chloro-quinazolin-4-ones. Further diversity can be introduced by varying the acyl group at the 2-position.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times and often improving yields. nih.govsrce.hr This high-speed synthesis is particularly advantageous for the rapid generation of compound libraries. rjptonline.org For instance, a one-pot, three-component reaction involving an appropriate anthranilic acid, an amine, and an orthoester can be efficiently carried out under microwave irradiation to produce 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net
The following table illustrates a representative reaction scheme for the solution-phase parallel synthesis of a hypothetical library of 5-chloro-quinazolin-4-one derivatives.
Table 1: Representative Building Blocks for Solution-Phase Parallel Synthesis of 5-chloro-quinazolin-4-one Derivatives
| Starting Material | Building Block 1 (Amine) | Building Block 2 (Acyl Source) | Resulting Derivative Structure |
|---|---|---|---|
| 5-Chloroanthranilic acid | Aniline | Acetic Anhydride | 5-Chloro-2-methyl-3-phenyl-4(3H)-quinazolinone |
| 5-Chloroanthranilic acid | Benzylamine | Formic Acid | 3-Benzyl-5-chloro-4(3H)-quinazolinone |
| 5-Chloroanthranilic acid | 4-Fluoroaniline | Acetic Anhydride | 5-Chloro-3-(4-fluorophenyl)-2-methyl-4(3H)-quinazolinone |
Solid-Phase Synthesis
Solid-phase synthesis offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents. In this approach, one of the starting materials is covalently attached to a polymer resin.
A common strategy begins with an immobilized amine or anthranilic acid derivative. For example, an anthranilic acid can be attached to a solid support, followed by reaction with various isocyanates and subsequent cyclization to yield a library of quinazolinones. google.com.na To generate 5-chloro derivatives, 6-chloroanthranilic acid would be the starting point for immobilization. google.com.na
Another solid-phase route involves converting a resin-bound amine to a polymer-bound S-methylthiopseudourea. This intermediate can then be condensed with various substituted isatoic anhydrides, including chloro-substituted variants, to afford a diverse library of 2-amino-4(1H)-quinazolinone derivatives. Current time information in Tiranë, AL. This method is highly amenable to combinatorial library generation as it allows for diversification at multiple positions on the quinazolinone scaffold. Current time information in Tiranë, AL.
The following table outlines a general workflow for the solid-phase synthesis of a 2,3-disubstituted-5-chloro-quinazolin-4-one library.
Table 2: General Workflow for Solid-Phase Synthesis of a 5-chloro-quinazolin-4-one Library
| Step | Reaction | Description |
|---|---|---|
| 1. Resin Functionalization | Attachment of an amine (R¹-NH₂) to a solid support. | A diverse set of primary amines is immobilized on a suitable resin (e.g., Wang resin). |
| 2. Acylation | Reaction with 5-chloro-2-nitrobenzoyl chloride. | The immobilized amines are acylated, introducing the precursor to the quinazolinone ring. |
| 3. Reduction | Reduction of the nitro group to an amine. | The nitro group is converted to an amine, typically using a reducing agent like tin(II) chloride. |
| 4. Second Acylation & Cyclization | Reaction with a diverse set of acyl chlorides (R²-COCl) and subsequent heating. | The newly formed amine is acylated, and intramolecular cyclization is induced to form the quinazolinone ring. |
These parallel synthesis and library generation techniques are indispensable for systematically exploring the chemical space around the this compound core, facilitating the discovery of novel compounds with potential therapeutic applications.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4ah Quinazolin 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-chloro-quinazolin-4-one, ¹H and ¹³C NMR would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinazolinone core. The aromatic region would feature signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group. A broad singlet corresponding to the N-H proton would also be anticipated, which is exchangeable with D₂O. sapub.org
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for all eight carbon atoms in the molecule. The carbonyl carbon (C4) would appear at a characteristic downfield chemical shift (typically >160 ppm). mdpi.com The carbons attached to the nitrogen atoms and the chlorine atom would also have distinct chemical shifts, providing a complete carbon skeleton map.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the correlations between protons and the carbon atoms they are attached to or are near in the structure. This data is crucial for the unambiguous assignment of all signals.
Interactive Data Table: Predicted NMR Data for 5-chloro-quinazolin-4(3H)-one (Note: The following are predicted values based on known data for similar quinazolinone structures. mdpi.comnih.gov Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.1 | ~145 |
| C2 | - | ~162 |
| N3-H | ~12.3 (broad) | - |
| C4 | - | ~148 |
| C4a | - | ~121 |
| C5 | - | ~134 |
| H6 | ~7.3 | ~126 |
| C6 | - | ~117 |
| H7 | ~7.7 | ~127 |
| C7 | - | ~119 |
| H8 | ~7.5 | - |
| C8 | - | |
| C8a | - |
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, tandem MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
For 5-chloro-quinazolin-4-one (molecular formula: C₈H₅ClN₂O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. glpbio.com Tandem MS (MS/MS) experiments involve the fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering structural insights by revealing how the molecule breaks apart. Characteristic fragments for quinazolinones often involve the loss of CO and subsequent cleavages of the heterocyclic ring. researchgate.netnih.gov
Interactive Data Table: HRMS Data for 5-chloro-quinazolin-4-one
| Parameter | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Calculated Exact Mass | 180.01414 |
| Observed Mass (HRMS) | [Value to be determined experimentally] |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
X-ray Crystallography for Solid-State Structure Determination
Interactive Data Table: Hypothetical Crystallographic Parameters (Note: These parameters are illustrative of what would be obtained from an X-ray diffraction experiment.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (a, b, c) | [Values to be determined experimentally] |
| Unit Cell (α, β, γ) | [Values to be determined experimentally] |
| Z (Molecules/Unit Cell) | 4 |
| R-factor | < 0.05 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display bands that correspond to specific functional groups and skeletal vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of 5-chloro-quinazolin-4-one would be expected to show characteristic absorption bands. A strong, sharp band around 1700-1680 cm⁻¹ would be indicative of the C=O (amide carbonyl) stretching vibration. asianpubs.orgderpharmachemica.com Bands in the 3200-3100 cm⁻¹ region could be assigned to N-H stretching, while aromatic C-H stretches typically appear just above 3000 cm⁻¹. The C=N stretch would be observed in the 1630-1580 cm⁻¹ range. sapub.org Vibrations involving the C-Cl bond would appear in the fingerprint region, typically below 850 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy, while also probing vibrations, has different selection rules than IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the aromatic ring breathing modes would be prominent. The C=O and C=N stretching vibrations would also be visible, though potentially weaker than in the IR spectrum. researchgate.net
Interactive Data Table: Key Vibrational Frequencies (Note: Wavenumbers are approximate and based on data for similar compounds.)
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| N-H stretch | IR | ~3200 |
| Aromatic C-H | IR, Raman | ~3100 |
| C=O stretch | IR, Raman | ~1685 |
| C=N stretch | IR, Raman | ~1610 |
| C=C stretch | IR, Raman | ~1580, ~1470 |
| C-Cl stretch | IR, Raman | ~780 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral isomers are relevant)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images.
The common, stable tautomer of 5-chloro-quinazolin-4-one (the 3H-form) is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a signal in an ECD experiment.
However, the name "5-chloro-4aH-quinazolin-4-one" could imply a specific, non-aromatic tautomer where the carbon at position 4a is sp³-hybridized. If this carbon were part of a stereocenter (i.e., bearing four different substituents, which would require the presence of a hydrogen at that position), then the molecule would be chiral and exist as a pair of enantiomers. In such a hypothetical case, ECD spectroscopy would be an essential technique to differentiate between the enantiomers and assign their absolute configuration, often in conjunction with quantum-chemical calculations. For the stable, achiral aromatic compound, this technique is not applicable.
Computational and Theoretical Investigations of 5 Chloro 4ah Quinazolin 4 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules like 5-chloro-4aH-quinazolin-4-one. These methods are used to analyze the electronic structure, stability, and reactivity of quinazolinone derivatives. tandfonline.comsapub.org By calculating various molecular descriptors, researchers can predict how a compound will behave in a chemical or biological environment.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Other calculated properties like ionization potential (IP), electron affinity (EA), electronegativity (χ), hardness (η), and softness (S) provide a comprehensive profile of the molecule's electronic characteristics and reactivity. sapub.org
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. tandfonline.compsu.edu Theoretical studies on quinazolinone isomers have used DFT to determine optimized geometries, equilibrium energies, and dipole moments, helping to understand their relative stabilities and activities. psu.edu These computational approaches have proven effective in correlating theoretical parameters with experimentally observed properties, such as electrochemical behavior and antioxidant activity. sapub.orgresearchgate.net
| Quantum Chemical Parameter | Description | Significance in Quinazolinone Research |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. | Indicates the tendency of the quinazolinone ring to participate in charge-transfer interactions. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital; relates to the ability to accept electrons. | Reflects the molecule's capacity to accept electrons from a biological target. |
| Energy Gap (ΔE = ELUMO – EHOMO) | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. sapub.orgresearchgate.net |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in polar interactions with targets. psu.edu |
| Hardness (η) / Softness (S) | Resistance to change in electron distribution. Softness is the reciprocal of hardness. | Predicts the stability and reactivity of the molecule; harder molecules are less reactive. sapub.org |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies sites for nucleophilic and electrophilic attack, crucial for predicting intermolecular interactions. tandfonline.com |
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For quinazolinone derivatives, docking studies have been extensively employed to explore their potential as inhibitors for a wide array of biological targets. This in silico approach is crucial for rational drug design, allowing for the screening of large libraries of compounds against a specific protein target to identify promising candidates for further experimental validation. frontiersin.org
Docking simulations have investigated quinazolinone analogues against numerous protein targets implicated in various diseases:
Anticancer Targets : Docking studies have shown that quinazolinone derivatives can bind to the active sites of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met, Topoisomerase II, Cyclin-Dependent Kinase 2 (CDK2), HER2, and AKT1. researchgate.netnih.govnih.govnih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking with critical amino acid residues in the binding pocket. nih.gov
Antimicrobial Targets : The potential of quinazolinones as antibacterial agents has been explored by docking them into the active site of DNA gyrase, an enzyme essential for bacterial cell division. nih.gov
Neurological Targets : To assess anticonvulsant activity, derivatives have been docked into the GABAa receptor, a key regulator in the central nervous system. ijpsdronline.com The binding energy scores from these simulations help to rank compounds based on their predicted potency. ijpsdronline.comsemanticscholar.org
Anti-inflammatory Targets : Quinazolinones have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, with docking studies helping to predict their anti-inflammatory and antiproliferative activity. researchgate.netnih.gov
The output of a docking simulation is typically a binding score or energy (e.g., in kcal/mol), which estimates the binding affinity, and a predicted binding pose, which details the specific interactions between the ligand and the protein's active site residues. ijpsdronline.com
| Quinazolinone Derivative Class | Protein Target | Predicted Biological Activity | Reported Docking Score Range (kcal/mol) | Reference |
|---|---|---|---|---|
| 3-disubstituted-4(3H)-quinazolinones | GABAa Receptor (4COF) | Antiepileptic | -7.1 to -9.3 | ijpsdronline.com |
| Quinazolinone Schiff bases | DNA Gyrase | Antibacterial | -5.96 to -8.58 | nih.gov |
| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 (3LN1) | Antiproliferation | -108.4 to -131.5 (Re-rank Score) | researchgate.net |
| Various Quinazolinones | AKT1 | Anticancer | up to -10.2 | nih.gov |
| Substituted Quinazolinones | Picornavirus Target (4CTG) | Antiviral | -7.1 to -8.2 | globalresearchonline.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to validate docking poses, assess the stability of the ligand-protein complex, and analyze the conformational changes that occur upon binding. nih.gov
For quinazolinone derivatives, MD simulations have been instrumental in refining the understanding of their interactions with biological targets. researchgate.netresearchgate.net Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD) : This parameter is calculated for the protein backbone and the ligand over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and remains stable, validating the docking results. researchgate.netabap.co.in
Root Mean Square Fluctuation (RMSF) : RMSF is calculated for individual amino acid residues, highlighting the flexible and rigid regions of the protein. Significant fluctuations in the binding site residues can provide insights into the dynamic nature of the ligand-protein interaction. researchgate.netresearchgate.net
Binding Free Energy Calculations : Methods like MM-PBSA and MM-GBSA are often used to post-process MD trajectories to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
Interaction Analysis : Throughout the simulation, the persistence of specific interactions, such as hydrogen bonds and water bridges, can be monitored to determine their importance for binding stability. researchgate.net
Studies on quinazolinone derivatives have employed MD simulations ranging from nanoseconds to hundreds of nanoseconds to confirm the stability of their binding to targets like VEGFR2, c-Met, EGFR, Topoisomerase II, PARP1, and STAT3. researchgate.netnih.govnih.gov These simulations provide crucial information on the conformational stability and dynamic behavior of the ligand within the receptor's binding pocket, offering a more realistic model of the biological system. researchgate.netresearchgate.net
| Quinazolinone Derivative | Protein Target | Simulation Length | Key Findings from MD Simulation | Reference |
|---|---|---|---|---|
| Derivative 5 | VEGFR2, c-Met, EGFR, ERα | Not Specified | Analysis of RMSD and RMSF plots illustrated structural stability of the ligand-receptor complexes and residue-level flexibility. | researchgate.net |
| Derivative 5 | Topoisomerase II | Not Specified | Validated strong binding affinity and stability through analysis of PL-Contacts, PL-RMSD, and P-RMSF. | researchgate.net |
| Derivatives Q100, Q44 | FtsZ, GyrB | 5 ns | Complexes were shown to be stable via RMSD and RMSF analysis, with favorable free energy binding values. | abap.co.in |
| Derivative 1f | PARP1, STAT3 | 100 ns | MD simulations and MM-GBSA calculations indicated the ligand can inhibit the targets effectively. | nih.gov |
| Various Derivatives | MMP-13 | 10 ns | Revealed the importance of hydrogen bonding with specific residues (Ser250, Gly248) for binding. | nih.gov |
In Silico Prediction of Biological Targets and Pathways
Before engaging in extensive experimental screening, in silico methods can be used to predict the likely biological targets and pathways for a given compound. This approach helps to prioritize compounds and formulate hypotheses about their mechanism of action. For novel quinazolinone scaffolds, various computational strategies are employed to navigate the vast landscape of potential protein interactions.
One common method involves using software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structure of the input molecule. For quinazolinone derivatives, PASS has been used to predict novel activities, such as antiviral effects against picornavirus, which can then be investigated experimentally. globalresearchonline.net
Another strategy is reverse docking, where a single ligand is docked against a large collection of protein structures to identify potential targets. This can be complemented by database mining, where researchers search for proteins, such as specific enzymes, that are known to be overexpressed in particular diseases like cancer. aacrjournals.org Once a potential target class is identified, more focused docking studies can be performed. For example, after identifying alkaline phosphatase as a hydrolytic enzyme overexpressed in many tumors, researchers designed and evaluated quinazolinone-based prodrugs targeting this enzyme. aacrjournals.org
These predictive studies are often combined with in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions to create a comprehensive profile of the compound's drug-likeness and potential liabilities before synthesis. globalresearchonline.netresearchgate.net This integrated computational approach streamlines the early phases of drug discovery by focusing resources on compounds with the most promising predicted biological and pharmacokinetic profiles.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) required for a molecule to bind to a specific biological target. A pharmacophore model represents the common features of a set of known active compounds and acts as a 3D query for searching large chemical databases. plos.org
This approach has been successfully applied to the quinazolinone scaffold to discover new inhibitors for various targets. The process typically involves:
Model Generation : A set of active quinazolinone derivatives is aligned, and their common chemical features are abstracted to create a pharmacophore hypothesis. nih.gov
Model Validation : The generated model is tested for its ability to distinguish active compounds from inactive ones.
Virtual Screening : The validated pharmacophore model is used to screen large databases (like ZINC, ASINEX) for new molecules that fit the pharmacophore features. nih.govwaocp.org This process can filter millions of compounds down to a manageable number of "hits."
Docking and Refinement : The hits from the virtual screen are then subjected to molecular docking to predict their binding modes and affinities to the target protein. This helps to further prioritize the most promising candidates for synthesis and biological testing. nih.gov
For quinazolinone derivatives, pharmacophore models have been developed for targets such as acetylcholinesterase, PI3Kδ, and DNA gyrase. nih.govrsc.orgrasayanjournal.co.in These models have guided the design of new chemical entities with improved potency and selectivity, demonstrating the value of this technique in lead identification and optimization. rasayanjournal.co.innih.gov
Chemical Reactivity and Transformation Studies of 5 Chloro 4ah Quinazolin 4 One
Functional Group Transformations and Derivatization at the Quinazolinone Core
The quinazolinone core is amenable to various functional group transformations, primarily at the N3-position and the C2-position. These derivatizations are crucial for modifying the molecule's properties and for building more complex structures.
Alkylation and arylation at the nitrogen atoms are common strategies. For instance, the N3-position can be alkylated using alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov Similarly, N-arylation can be achieved, often mediated by microwave irradiation, to introduce various substituted aniline (B41778) moieties. nih.gov While these examples may use different quinazoline (B50416) precursors, the underlying reactivity is applicable to the 5-chloro derivative.
Transformations at the C2 position are also well-documented for the quinazolinone scaffold. A common precursor strategy involves using a 2-thioxo-quinazolin-4-one, which can be readily prepared from the corresponding 2-aminobenzoic acid derivative. nih.gov The thioxo group is a versatile handle for further reactions. For example, it can be alkylated with reagents like methyl iodide to form a 2-(methylthio) derivative. nih.gov This thioether can then be displaced by nucleophiles, such as hydrazines, to introduce new functionalities. nih.gov
Table 1: Examples of Functional Group Transformations on the Quinazolinone Core
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| transform N-Arylation | Substituted anilines, THF/H₂O, Microwave | 4-Anilinoquinazolines | nih.gov |
| transform S-Alkylation | Alkyl halide, K₂CO₃, DMF, 90 °C | 2-Thioether quinazolinones | nih.gov |
| transform S-Methylation | Methyl iodide, K₂CO₃, Dry acetone, Reflux | 2-(Methylthio)quinazolin-4(3H)-one | nih.gov |
| transform Hydrazinolysis | Hydrazine (B178648) hydrate, Ethanol, Reflux | 2-Hydrazinyl-quinazolinone | nih.gov |
Reactions Involving the Chloro-Substituent
The chlorine atom at the 5-position of the benzene (B151609) ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that of other halo-substituted quinazolinones, where the halogen can be displaced by various nucleophiles. evitachem.com For example, halogens on the quinazoline ring can be displaced by amines to form anilino-quinazolines or by alkoxides to introduce ether linkages. nih.govgoogle.com
These substitution reactions are often facilitated by a base to deprotonate the incoming nucleophile (e.g., an alcohol or amine) or by metal catalysis, such as palladium-catalyzed coupling reactions, to form new carbon-carbon or carbon-nitrogen bonds. google.comgoogle.com The reactivity of the 5-chloro group allows for the introduction of a wide range of functional groups, significantly expanding the molecular diversity accessible from this starting material. The precursor, 5-chloro-4aH-3,1-benzoxazine-2,4-dione, also undergoes substitution reactions where the chlorine atom is replaced by other functional groups.
Cycloaddition and Rearrangement Reactions
The quinazolinone scaffold can participate in cycloaddition reactions, providing a powerful method for constructing fused polycyclic systems. nih.govpsu.edu One prominent example is the 1,3-dipolar cycloaddition. mdpi.comresearchgate.net In a typical reaction, a dipolarophile, such as an N-propargylquinazolin-4(3H)-one, can react with nitrile oxides to yield 3,5-disubstituted isoxazole-quinazolinone hybrids. mdpi.comresearchgate.net These reactions often proceed with high regioselectivity, which can be rationalized through computational methods like Density Functional Theory (DFT). mdpi.com The formation of zwitterionic intermediates from precursors like 2-chloromethylquinazoline can also be trapped by dipolarophiles to afford novel azoloquinazolinones. psu.edu
Rearrangement reactions represent another class of transformations, though specific examples starting from 5-chloro-4aH-quinazolin-4-one are less common in the literature. However, based on the reactivity of related heterocyclic systems, several rearrangements can be envisaged. wiley-vch.debyjus.com For instance, under appropriate conditions, quinazolinone derivatives could potentially undergo rearrangements like the Beckmann rearrangement if an oxime functionality is present, or Claisen-type rearrangements with suitable allyl ether substituents. byjus.comscirp.org Molecular rearrangements have been observed in related quinoline-dione systems, which rearrange to form new heterocyclic structures like hydantoin (B18101) derivatives. beilstein-archives.org
Table 2: Cycloaddition Reactions with Quinazolinone Derivatives
| Reaction Type | Reactants | Product | Reference |
|---|---|---|---|
| add_circle_outline 1,3-Dipolar Cycloaddition | N-propargylquinazolin-4(3H)-one + Arylnitriloxides | 3,5-disubstituted isoxazoles | mdpi.comresearchgate.net |
| add_circle_outline Dipolar Cycloaddition | Zwitterion from 2-chloromethylquinazoline + N-arylmaleimides | Annelated Pyrrolo-quinazolines | nih.govpsu.edu |
| add_circle_outline [4+1+1] Cycloaddition | o-Aminobenzoic acids + CO + Amines (Pd(II) catalyzed) | N-substituted quinazoline-2,4(1H,3H)-diones | rsc.org |
Heterocycle Annulation and Fusion Strategies Using this compound
Heterocycle annulation is the process of building a new ring onto an existing one. This compound is an excellent substrate for these strategies, leading to the synthesis of complex, fused heterocyclic systems. openmedicinalchemistryjournal.com The inherent reactivity of the quinazolinone nucleus allows for the construction of additional rings, such as pyrazole, isoxazole, pyrimidine (B1678525), and thiazole. ptfarm.plmdpi.com
One approach involves modifying the quinazolinone at the 3-position with a reactive side chain. For example, a 3-(4-acetylphenyl) derivative can undergo a Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. ptfarm.pl These chalcone (B49325) intermediates can then be cyclized with reagents like hydrazine or hydroxylamine (B1172632) to yield quinazolinones fused with pyrazoline or isoxazoline (B3343090) rings, respectively. ptfarm.pl
Another powerful strategy involves intramolecular cyclization. For instance, a suitably substituted precursor can undergo palladium-catalyzed C-H functionalization and C-S bond formation to generate thiazole-fused quinazolinones. mdpi.com These annulation reactions are fundamental in medicinal chemistry for creating novel scaffolds with diverse biological activities. nih.govmdpi.com
Investigation of Biological Targets and Molecular Mechanisms of 5 Chloro 4ah Quinazolin 4 One in Vitro/pre Clinical Focus
Identification and Validation of Specific Protein Targets (e.g., kinases, enzymes, receptors)
The quinazolin-4-one scaffold is a well-established pharmacophore known to interact with a multitude of protein targets crucial for cell signaling and survival. nih.gov The primary targets identified for various quinazolinone derivatives are protein kinases, which are frequently dysregulated in cancer. nih.gov However, the inhibitory activity of this class of compounds extends to other critical cellular enzymes as well.
Key protein targets identified for quinazolinone derivatives in preclinical studies include:
Cyclin-Dependent Kinases (CDKs) : CDKs are serine/threonine kinases that regulate the cell cycle, and their overactivation is a hallmark of many cancers. nih.gov Specific quinazolinone compounds have been developed as potent inhibitors of CDK2 and CDK5. semanticscholar.orgfrontiersin.org
Receptor Tyrosine Kinases (RTKs) : This family of cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), plays a vital role in cell proliferation, differentiation, and angiogenesis. ijbpas.comnih.gov Numerous quinazolinone-based molecules have been designed as EGFR inhibitors. nih.govnih.govnih.gov
Non-Receptor Tyrosine Kinases : These intracellular kinases are also critical for signal transduction.
Other Enzymes : Beyond kinases, quinazolinone derivatives have been shown to target other enzymes essential for cellular function and survival, such as RecQ helicases (involved in DNA repair), Poly(ADP-ribose)polymerase-1 (PARP-1), and Topoisomerase II. nih.govnih.govnih.gov
Hypoxia-Inducible Factor-1α (HIF-1α) : This transcription factor is a master regulator of the cellular response to hypoxia and is a key target in cancer therapy. nih.gov
AKT1 (Protein Kinase B) : A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. nih.gov
The table below summarizes specific protein targets that have been identified for various quinazolinone compounds in research settings.
Table 1: Identified Protein Targets of Quinazolinone Derivatives
| Target Protein/Family | Specific Target(s) | Investigated Quinazolinone Derivative(s) |
|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4, CDK5 | Quinazolinone-based derivatives, including sulphonamide benzoquinazolinones. nih.govsemanticscholar.orgfrontiersin.org |
| Receptor Tyrosine Kinases (RTKs) | EGFR, HER2, VEGFR2, c-Met | 3-methyl-quinazolinone derivatives, Chalcone (B49325) hybrids, and others. nih.govnih.govnih.govnih.gov |
| DNA Repair & Maintenance Enzymes | PARP-1, Topoisomerase II, RecQ Helicases (BLM, WRN, RECQ1) | Pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives, various novel quinazolinones. nih.govnih.govnih.gov |
| Transcription Factors | HIF-1α | Quinazolin-4-one analogue (NCGC00056044). nih.gov |
| Serine/Threonine Kinases | AKT1, Aurora Kinase A, PI3K | Various quinazolinone derivatives. nih.govmdpi.com |
In Vitro Enzyme Inhibition Profiling
In vitro enzymatic assays are fundamental to characterizing the potency and selectivity of potential inhibitors. For quinazolinone derivatives, these studies have quantified their inhibitory effects on various kinases and enzymes, typically reported as IC₅₀ (the concentration required for 50% inhibition) or Ki (inhibition constant) values.
For instance, a series of quinazolin-4(3H)-one derivatives demonstrated potent, low micromolar inhibition against a panel of tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov Another study reported a quinazolinone derivative, compound 11g , which moderately inhibited Bloom syndrome (BLM) helicase and was further confirmed to bind to the ATP site of RecQ helicases. nih.gov Similarly, specific quinazolinone analogues were identified as potent HIF-1α inhibitors, with the lead compound 16 being five-fold more potent than the initial hit compound. nih.gov Research has also identified pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives as potent PARP-1 inhibitors with low nanomolar activity. nih.gov
The following table presents specific enzyme inhibition data for several quinazolinone derivatives from various studies.
Table 2: In Vitro Enzyme Inhibition Data for Selected Quinazolinone Derivatives
| Compound ID | Target Enzyme | IC₅₀ Value | Source |
|---|---|---|---|
| Compound 2i | CDK2 | 0.173 ± 0.012 µM | nih.gov |
| Compound 3i | CDK2 | 0.177 ± 0.032 µM | nih.gov |
| Compound 17 | EGFR | 0.072 µM | nih.gov |
| Compound 5k | EGFRwt-TK | 10 nM | nih.gov |
| Compound 4 | AKT1 | 23.31 ± 0.09 µM (on Caco-2 cells) | nih.gov |
| Compound 106 | Cdk4 | 0.47 µM | mdpi.com |
| Compound 106 | Microtubule Polymerization | 0.6 µM | mdpi.com |
| Compound 16 | HIF-1α pathway | ~2 µM | nih.gov |
Receptor Binding and Modulation Studies
The mechanism of action for many quinazolinone derivatives involves direct binding to the active site of enzymes, particularly the ATP-binding pocket of kinases. nih.govnih.gov Molecular docking studies, a computational method to predict the binding mode of a ligand to a receptor, have been instrumental in elucidating these interactions.
For example, docking simulations of a potent quinazolinone derivative (5k ) revealed that it fits into the ATP-binding site of EGFR. nih.gov The stability of this interaction was attributed to the formation of hydrogen bonds with key amino acid residues like R817 and T830, alongside a cation-Π interaction with K721. nih.gov Similarly, docking studies of other derivatives against the AKT1 protein and RecQ helicases have supported the findings from in vitro assays. nih.govnih.gov
While much of the data comes from computational modeling, these studies are crucial for rational drug design and for understanding structure-activity relationships. They consistently show that the quinazolinone core acts as a scaffold that can be functionalized to achieve specific and high-affinity binding to the intended biological target. nih.gov The mechanism for the closely related 5-bromo-4aH-quinazolin-4-one is believed to involve interaction with and inhibition of specific enzymes or receptors that are critical for cell proliferation and survival. evitachem.com
Cellular Pathway Analysis in Model Cell Lines (e.g., cell cycle modulation, apoptosis induction, without clinical context)
The engagement of molecular targets by quinazolinone compounds translates into observable effects on cellular pathways, which have been extensively studied in various cancer cell lines. The most commonly reported outcomes are the induction of cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Modulation: Several quinazolinone derivatives have been shown to halt the progression of the cell cycle at specific checkpoints.
A chloro-quinazolinone derivative (5c ) was found to cause cell cycle arrest at the S and G2/M phases in melanoma and glioblastoma cell lines, respectively, an effect consistent with its inhibition of CDK2. nih.govsemanticscholar.org
Another compound (11g ) induced G2/M phase arrest in HCT-116 colon cancer cells. nih.gov
In non-small cell lung cancer (NSCLC) cells, a different derivative (5k ) also caused cell cycle arrest in the G2/M phase. nih.gov
Furthermore, compound 17 was reported to induce pre-G1 and G1-phase arrest in MCF-7 breast cancer cells. nih.gov
Table 3: Cell Cycle Modulation by Quinazolinone Derivatives in Cancer Cell Lines
| Compound ID | Cell Line(s) | Observed Effect | Source |
|---|---|---|---|
| 5c | MDA-MB-435 (Melanoma) | Arrest at S phase | nih.govsemanticscholar.org |
| 5c | SNB-75 (Glioblastoma) | Arrest at G2/M phase | nih.govsemanticscholar.org |
| 11g | HCT-116 (Colon Cancer) | Arrest at G2/M phase | nih.gov |
| 17 | MCF-7 (Breast Cancer) | Arrest at pre-G1 and G1 phases | nih.gov |
| 5k | A549 (Lung Cancer) | Arrest at G2/M phase | nih.gov |
Apoptosis Induction: Inhibition of key survival pathways often leads to the activation of apoptotic cascades.
Compound 5c was shown to significantly increase the percentage of apoptotic cells in both melanoma and glioblastoma cell lines. semanticscholar.org
Compound 17 was found to induce apoptosis in MCF-7 cells by increasing the expression of pro-apoptotic genes (P53, PUMA, Bax, caspases 3, 8, and 9) and decreasing the anti-apoptotic gene Bcl2. nih.gov This suggests the involvement of both intrinsic and extrinsic apoptotic pathways.
A natural quinazoline (B50416) derivative was also reported to induce apoptosis in breast cancer cells through the production of reactive oxygen species (ROS) and the activation of caspases 8, 9, and 7. mdpi.com
Compound 11g was also confirmed to induce apoptosis in both HCT-116 and MDA-MB-231 cell lines. nih.gov
These findings from studies on model cell lines demonstrate that quinazolinone derivatives can effectively disrupt cancer cell proliferation by interfering with fundamental cellular processes.
Molecular Basis of Action for 5-chloro-4aH-quinazolin-4-one
Based on the extensive research on the quinazolinone class, the molecular basis of action for this compound is likely multifaceted, centering on the inhibition of key enzymes and the subsequent disruption of critical cellular pathways.
The prevailing mechanism for many quinazolinone derivatives is ATP-competitive inhibition of protein kinases . nih.govsemanticscholar.org The core structure mimics the purine (B94841) ring of ATP, allowing it to bind in the nucleotide-binding pocket of kinases like EGFR and CDKs. This binding prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that drive cell proliferation and survival. The chloro-substitution at the 5-position on the benzene (B151609) ring is expected to influence the electronic properties and binding affinity of the molecule within these enzymatic pockets.
Beyond competitive kinase inhibition, other mechanisms have been identified for this scaffold:
Allosteric Inhibition : Some derivatives have been found to inhibit kinases, such as CDK5, by binding to a site other than the ATP pocket, inducing a conformational change that inactivates the enzyme. frontiersin.org
Inhibition of Non-kinase Enzymes : The ability to inhibit enzymes like DNA helicases and PARP suggests that quinazolinones can also interfere with DNA repair mechanisms, which are often upregulated in cancer cells. nih.govnih.gov
Induction of Apoptosis and Cell Cycle Arrest : Ultimately, the inhibition of these molecular targets culminates in cellular-level effects, primarily cell cycle arrest and the induction of programmed cell death, as detailed in the previous section. semanticscholar.orgnih.govmdpi.com
Structure Activity Relationship Sar Studies of 5 Chloro 4ah Quinazolin 4 One Derivatives in Vitro/pre Clinical Focus
Systematic Substitution Effects on Molecular Interactions
The biological activity of quinazolin-4-one derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. SAR studies have revealed that modifications at positions C2, N3, C5, and C6 are particularly influential in modulating interactions with biological targets such as protein kinases.
Substitutions on the Quinazoline (B50416) Ring:
Position C5/C6: Halogen substitutions, such as with chlorine (Cl) or bromine (Br), on the quinazoline ring have been found to increase antitumor activity. nih.gov Specifically, studies comparing 5-substituted quinazolinones with 4-substituted quinazolines demonstrated that the 5-substituted compounds were consistently more potent inhibitors of PI3K and HDAC enzymes. nih.gov This highlights the strategic importance of substitution at the C5 position.
Position N3: Introducing bulky substituents at the N-3 position is a key strategy for targeting the hinge-binding region of enzymes like Epidermal Growth Factor Receptor (EGFR), leading to more stable and favorable positioning within the active site. nih.gov
Position C2: The C2 position is highly amenable to modification. Introducing various groups like hydrazine (B178648) derivatives or substituted phenyl rings can significantly impact biological activity. nih.govnih.gov For instance, in a series of compounds designed as mGlu₇ negative allosteric modulators, a 2-chlorophenyl moiety at the C-2 position was found to be critical for activity. mdpi.com
Influence of Different Functional Groups:
Hydrophobic Groups: Modifications to hydrophobic regions of the molecule, often through the introduction of halogens or methoxy (B1213986) groups, have been used to modulate the activity of quinazolin-4-one derivatives as tyrosine kinase inhibitors. nih.gov
Polar Side Chains: The addition of one or two polar side chains has been identified as an important factor for optimizing not only activity and selectivity but also the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these compounds. mdpi.com
Hydroxy and Methoxy Groups: In studies of antioxidant activity, the position of hydroxyl (-OH) and methoxy (-OCH₃) groups on a 2-phenyl substituent was critical. Dihydroxy-substituted quinazolinones showed the most potent radical scavenging activity, while the potency of methoxy derivatives was also significant, particularly with ortho-positioning. mdpi.com
The following table summarizes the observed effects of various substitutions on the activity of quinazolin-4-one derivatives based on preclinical research.
| Position | Substituent Type | Effect on Activity / Interaction | Target/Activity |
| C2 | 2-chlorophenyl | Influential for negative allosteric modulator activity. mdpi.com | mGlu₇ Receptor |
| N3 | Bulky substituents | Enhances stable binding in the hinge region. nih.gov | EGFR |
| C5 | General substitution | More potent inhibition compared to C4 substitution. nih.gov | PI3K/HDAC |
| C5/C6 | Halogens (Cl, Br) | Increased antitumor activity. nih.gov | Anticancer |
| C2-phenyl | Dihydroxy groups | Potent radical scavenging activity. mdpi.com | Antioxidant |
| General | Polar side chains | Important for activity, selectivity, and ADME profile. mdpi.com | Kinase Inhibition |
Stereochemical Influences on Biological Activity
The three-dimensional arrangement of atoms (stereochemistry) in quinazolin-4-one derivatives plays a pivotal role in their biological function. The specific conformation of a molecule dictates its ability to fit into the binding pocket of a biological target, influencing both potency and selectivity.
One study highlighted the importance of the spatial orientation of substituents, noting that the angular position of an ortho-chlorinated benzene (B151609) ring at the C-2 position (approximately 65° relative to the quinazolinone ring) directly influenced the orientation of a second substituent at the C-6 position. mdpi.com This demonstrates that steric hindrance caused by bulky groups can enforce a specific conformation on the molecule, which may be more or less favorable for binding to a target receptor. mdpi.com
Furthermore, the introduction of chiral centers is a key method for exploring stereochemical effects. For example, using L-norephedrine as a chiral building block in the synthesis of quinazolinone analogs introduces specific stereoisomers. mdpi.com The differential activity of these isomers against cancer cell lines underscores the importance of chirality in determining cytotoxic effects. mdpi.com These findings indicate that a molecule's specific 3D shape is a critical determinant of its interaction with biological macromolecules, and controlling stereochemistry is a vital aspect of rational drug design for this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazolin-4-one derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been instrumental in understanding the structural requirements for potent enzyme inhibition. nih.govfrontiersin.org
These models generate 3D contour maps that visualize the regions where specific physicochemical properties—such as steric bulk, electrostatic charge, and hydrophobicity—are predicted to enhance or diminish biological activity. For example, a 3D-QSAR study on quinazoline analogs as EGFR inhibitors revealed that steric effects contributed 51% and electrostatic effects 49% to the model, providing clear guidance for future modifications. frontiersin.org
The robustness and predictive power of these models are validated using statistical metrics. A high squared cross-validation coefficient (q²) and conventional correlation coefficient (R²) indicate a reliable model. The models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govfrontiersin.org This computational approach has been successfully applied to design potent inhibitors of targets such as EGFR and acetylcholinesterase. nih.govnih.gov
| Model Type | Target | Statistical Parameters | Key Findings |
| CoMFA/CoMSIA | EGFR | R² = 0.855/0.895; q² = 0.570/0.599; R²pred = 0.657/0.681. nih.gov | Models were robust and used to design five new compounds with enhanced predicted activity. nih.gov |
| CoMFA | EGFR1 | q² = 0.608; R²ncv = 0.979. frontiersin.org | Steric (51%) and electrostatic (49%) fields were nearly equally important for inhibitory activity. frontiersin.org |
| 3D-QSAR | Acetylcholinesterase (AChE) | A validated pharmacophore model (AAAHR_1) was developed. nih.gov | The model was used to screen a database and identify three new potential AChE inhibitors. nih.gov |
Design Principles for Modulating Target Selectivity and Potency
Based on extensive SAR and QSAR studies, several key design principles have emerged for optimizing the potency and selectivity of 5-chloro-4aH-quinazolin-4-one derivatives and their analogs.
Rational Substitution: Strategic placement of specific functional groups is paramount. As noted, halogenation of the quinazoline ring can enhance anticancer potency, while the addition of polar side chains can improve both selectivity and pharmacokinetic properties. mdpi.comnih.gov The choice of substituent is tailored to the specific topology and chemical environment of the target's binding site.
Scaffold Modification and Hybridization: A powerful design strategy involves the hybridization of the quinazolinone core with other pharmacologically active molecules. nih.gov This approach aims to create multi-target drugs. For instance, researchers have rationally designed dual PI3K/HDAC inhibitors by incorporating a PI3K inhibitor as a "cap" group and attaching a linker with a hydroxamic acid (an HDAC pharmacophore) at the C-5 position of the quinazolinone. nih.gov This creates a single molecule capable of modulating two distinct cancer-related pathways.
Target-Focused Design: Design efforts are often guided by the known structure of the biological target. For kinase inhibitors, substituents are chosen to form key interactions, such as hydrogen bonds with the hinge region of the ATP-binding pocket, a strategy that has proven effective for EGFR inhibitors. nih.gov
Computationally-Guided Optimization: In silico tools are integral to modern design principles. 3D-QSAR models provide detailed maps that guide the placement of substituents to maximize favorable interactions (e.g., adding bulky groups in sterically favored regions) and minimize unfavorable ones. frontiersin.org This computational pre-screening accelerates the design-synthesis-testing cycle by focusing on compounds with the highest probability of success.
Advanced Derivatization and Analog Development Based on 5 Chloro 4ah Quinazolin 4 One
Synthesis of Novel Analogs for Structure-Based Research
The synthesis of novel analogs from a core scaffold is fundamental to structure-based drug design. By systematically modifying different positions of the 5-chloro-4aH-quinazolin-4-one ring system, researchers can probe interactions with biological targets and refine molecular properties. A key precursor for these syntheses is 5-chloro-substituted methyl anthranilate, which can be reacted with various isothiocyanates to form 2-mercaptoquinazolin-4(3H)-one intermediates. nih.gov These intermediates serve as versatile platforms for further derivatization.
Research efforts have focused on several key modification points on the quinazolinone core to generate libraries of analogs for biological screening. researchgate.net These include:
Modification at the 3-position: Introducing various cyclic groups to explore the spatial requirements of the binding pocket. researchgate.net
Modification of terminal groups: Attaching a range of aromatic and aliphatic chains to investigate the impact on target engagement and physicochemical properties. researchgate.net
Substitution at the 2-position: Introducing different functional groups to modulate activity. For instance, 2,3-substituted-4(3H)-quinazolinones have been reported to possess significant antimicrobial properties. researchgate.net
Substitution at the C-5 position: Utilizing cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyl or aryl groups, thereby expanding the structural diversity of the analogs. nih.gov
These synthetic strategies have led to the development of quinazolinone derivatives targeting a range of biological activities, from quorum sensing inhibition in bacteria to the dual inhibition of enzymes like PI3K and HDAC in cancer. nih.govnih.gov
Table 1: Examples of Synthetic Strategies for Quinazolinone Analog Development
| Starting Material/Precursor | Synthetic Strategy | Position(s) Modified | Resulting Analogs' Research Target |
| 5-Chloro-substituted methyl anthranilate | Reaction with isothiocyanates followed by further derivatization | 2- and 3-positions | Quorum sensing inhibitors nih.govresearchgate.net |
| 6-Bromoanthranilic acid | Acylation, dehydration to benzoxazinone (B8607429), and condensation with amines | 2- and 6-positions (via bromo intermediate) | mGlu7 receptor negative allosteric modulators mdpi.com |
| C-5 substituted quinazolinone | Sonogashira cross-coupling with alkynes | 5-position | PI3K/HDAC dual inhibitors nih.gov |
| Substituted anthranilic acid | Reflux with isothiocyanate, followed by alkylation with ethyl bromoacetate | 2- and 3-positions | Tyrosine kinase inhibitors nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry tactics used to generate novel compounds by modifying the core molecular framework. uniroma1.it These strategies aim to improve potency, enhance synthetic accessibility, alter pharmacokinetic profiles, and navigate around existing patents while retaining the essential biological activity of a parent compound. nih.govresearchgate.net
Bioisosteric Replacement: This involves substituting one functional group or atom with another that possesses similar physical or chemical properties, leading to a comparable biological response. nih.govresearchgate.net In the context of quinazolinones, structure-activity relationship studies have revealed that the presence of a halogen atom at certain positions can enhance antimicrobial activity, providing a rationale for the bioisosteric replacement of, for example, a hydrogen atom with a chlorine atom at the C-5 position. nih.gov
Scaffold Hopping: This is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold that maintains the original compound's key binding interactions with its biological target. nih.govresearchgate.net
A notable example of scaffold hopping resulted in the generation of novel quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H). nih.gov In this research, the thiophene (B33073) ring of a 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a known inhibitor, was identified as a potential toxicophore. Through scaffold hopping, the thieno[2,3-d]pyrimidin-4(3H)-one core was replaced with a quinazolin-4(3H)-one scaffold, leading to a new series of highly active inhibitors. nih.gov
Table 2: Conceptual Comparison of Derivatization Strategies
| Strategy | Definition | Goal | Example Application |
| Classical Derivatization | Systematic modification of functional groups on a common scaffold. | Optimize activity and properties (e.g., SAR exploration). | Adding different alkyl chains to the N3-position of this compound. |
| Bioisosteric Replacement | Swapping functional groups with others that have similar biological properties. | Improve drug-like properties, reduce toxicity, or modify selectivity. nih.gov | Replacing a hydrogen atom with a chlorine atom on the quinazoline (B50416) aromatic ring. nih.gov |
| Scaffold Hopping | Replacing the core framework of a molecule with a different scaffold. | Discover novel chemical classes, improve properties, and find new patentable compounds. uniroma1.itnih.gov | Replacing a thienopyrimidinone core with a quinazolinone core to create new HIV-1 inhibitors. nih.gov |
Development of Chemical Probes and Affinity Ligands for Biological Studies
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or target. nih.govresearchgate.net They are indispensable tools in chemical biology for target identification, validation, and imaging. An effective chemical probe typically consists of three components: a pharmacophore for target recognition, a reporter tag (e.g., a fluorophore or biotin) for detection, and a linker connecting the two. researchgate.netsigmaaldrich.com
The quinazoline core, due to its proven interaction with numerous biological targets, serves as an excellent pharmacophore for the development of chemical probes. By conjugating a quinazoline derivative to a reporter group, researchers can create powerful tools for visualizing and studying specific receptors or enzymes.
For example, a series of quinazoline-based fluorescent probes were developed to detect α1-Adrenergic Receptors (α1-ARs). nih.gov In this work, the quinazoline pharmacophore was conjugated with fluorophores such as coumarin (B35378) and fluorescein. These probes were designed to bind to α1-ARs, allowing for their visualization and localization within cells. The synthesized probes demonstrated high affinity, with binding constants in the nanomolar range for the three α1-AR subtypes, confirming that the quinazoline scaffold can be effectively functionalized into a probe without losing its target-binding properties. nih.gov This approach provides a versatile method for studying the pharmacology and cellular biology of G protein-coupled receptors (GPCRs). nih.gov
Table 3: Components and Affinities of Quinazoline-Based Fluorescent Probes for α1-ARs
| Probe Compound | Pharmacophore | Fluorophore | Linker Type | α1a Affinity (Ki, nM) | α1b Affinity (Ki, nM) | α1d Affinity (Ki, nM) |
| 1a | Quinazoline | Coumarin | Amide | 12.3 | 2.5 | 1.8 |
| 1b | Quinazoline | Coumarin | Triazole | 12.6 | 3.3 | 1.5 |
| 1c | Quinazoline | Coumarin | Triazole | 10.7 | 2.7 | 1.4 |
| 1d | Quinazoline | Fluorescein | Thiourea | 3.6 | 1.0 | 0.8 |
| Data sourced from a study on quinazoline-based fluorescent probes. nih.gov |
Potential Applications of 5 Chloro 4ah Quinazolin 4 One in Non Clinical Research
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal and chemical research, known for a wide array of biological activities. nih.govnih.govmdpi.commdpi.com The specific derivative, 5-chloro-4aH-quinazolin-4-one, has garnered attention for its potential utility in various non-clinical research settings, ranging from synthetic chemistry to agrochemical studies. Its value often stems from the reactive nature of the quinazolinone core, further modulated by the presence of a chlorine atom on the benzene (B151609) ring.
Future Research Directions and Perspectives for 5 Chloro 4ah Quinazolin 4 One
Exploration of Unconventional Synthetic Methodologies
The synthesis of a transient species like 5-chloro-4aH-quinazolin-4-one requires moving beyond traditional thermal reactions, which often favor the formation of the more thermodynamically stable aromatic isomer. Future research should focus on methodologies that operate under milder, kinetically controlled conditions.
Recent advancements in visible-light photocatalysis offer a promising avenue. rsc.orgderpharmachemica.combohrium.com These methods can facilitate reactions at room temperature, potentially allowing for the isolation or trapping of less stable intermediates. rsc.org A photocatalytic approach could enable specific bond formations required to lock the quinazolinone core in its non-aromatic 4aH state. rsc.org Furthermore, combining enzymatic catalysis with photocatalysis has been shown to be a highly efficient method for producing quinazolinones, a strategy that could be adapted for this specific target. nih.gov
Green chemistry principles also provide a valuable framework for exploring novel synthetic pathways. mdpi.com Techniques such as microwave-assisted synthesis and the use of deep eutectic solvents (DES) can accelerate reactions and lead to different product selectivities compared to conventional methods. tandfonline.comresearchgate.netsrce.hr These solvent systems are not only environmentally benign but can also influence tautomeric equilibria, which could be exploited to favor the formation of the desired 4aH isomer. tandfonline.com
| Methodology | Conventional Approach | Proposed Unconventional Approach | Potential Advantage for this compound |
| Energy Source | Thermal heating (reflux) | Visible Light, Microwaves | Milder conditions, avoids degradation, may favor kinetic product. rsc.orgsrce.hr |
| Catalysis | Metal catalysts, harsh acids/bases | Photocatalysts (e.g., Rose Bengal), Enzymes, Nanoparticle Catalysts | High efficiency, recyclability, eco-friendly, novel reaction pathways. derpharmachemica.comnih.govrsc.org |
| Solvent | Volatile Organic Solvents (VOCs) | Deep Eutectic Solvents (DES), Water, Solvent-free | Reduced environmental impact, potential to influence tautomeric equilibrium. tandfonline.comacs.org |
| Overall Strategy | Step-wise cyclization and oxidation | One-pot tandem reactions, C-H activation | Increased efficiency, access to novel structural modifications. rsc.orgnih.gov |
This table provides a comparative overview of synthetic strategies for quinazolinone synthesis, highlighting future directions applicable to this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery and can be pivotal in exploring the chemical space around this compound. acs.orgnih.gov Given the lack of experimental data, computational methods are essential for guiding initial research efforts.
De novo design algorithms can generate novel molecular structures based on the this compound scaffold. acs.org These tools can suggest modifications that might enhance the stability of the 4aH tautomer or design analogues with similar three-dimensional conformations that are easier to synthesize. For instance, AI models could start with a known inhibitor and identify the quinazolin-4(3H)-one scaffold as a potential replacement, which can then be explored computationally. acs.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of hypothetical derivatives. plos.org By training models on existing data for other quinazolinone compounds, it may be possible to forecast the potential of this compound derivatives as inhibitors of specific targets, such as kinases, before committing resources to their synthesis. plos.org
Furthermore, ML algorithms can analyze data from high-throughput phenotypic screens to identify subtle structure-activity relationships that might be missed by human researchers, potentially linking the unique 4aH structure to a specific cellular outcome. researchgate.net
| AI/ML Application | Objective for this compound | Potential Outcome |
| De Novo Molecular Design | Generate synthetically accessible analogues that mimic or stabilize the 4aH conformation. acs.org | Identification of novel, stable compounds with similar 3D pharmacophores. |
| Predictive Modeling (QSAR) | Forecast the inhibitory activity against various biological targets (e.g., kinases, enzymes). plos.org | Prioritization of synthetic targets with the highest probability of being active. |
| Virtual Screening | Dock the 4aH structure against libraries of known protein targets to identify potential binding partners. mdpi.com | Hypothesis generation for its mechanism of action. |
| Analysis of Phenotypic Data | Identify correlations between structural features of 4aH analogues and observed cellular phenotypes. | Uncovering novel biological activities and structure-activity relationships. researchgate.net |
This table outlines the prospective applications of AI and machine learning in the research and development of this compound.
Identification of Novel Biological Targets and Phenotypes (in vitro)
The distinct, non-planar geometry of this compound suggests it may interact with a different set of biological targets compared to its aromatic 4(3H) isomer. While quinazolinone derivatives are known to inhibit targets like EGFR, tubulin, and AKT, these interactions often rely on the planarity of the heterocyclic system for binding. mdpi.comnih.govnih.gov The 4aH tautomer presents an opportunity to discover entirely new mechanisms of action.
The most effective forward-looking strategy is phenotypic screening . enamine.netnih.gov This approach involves testing a compound against various cell lines and observing its effect on the cell's phenotype (e.g., morphology, proliferation, protein expression) without a preconceived hypothesis about its target. nih.gov A library of compounds based on the this compound scaffold could be screened to uncover unexpected activities, such as inhibition of viral replication, modulation of inflammatory pathways, or novel anti-cancer effects. nih.govresearchgate.net Subsequent target deconvolution studies would then be required to identify the specific molecular target responsible for the observed phenotype.
| Potential Target Class | Proposed in vitro Screening Method | Rationale for Investigation |
| Protein-Protein Interactions (PPIs) | Proximity Ligation Assay (PLA) or Co-immunoprecipitation (Co-IP) | The 3D shape of the 4aH tautomer may be ideal for fitting into complex interfaces that are undruggable by planar molecules. |
| Allosteric Kinase Sites | Enzymatic assays with a panel of kinases | While many quinazolinones target the ATP-binding site, the 4aH isomer might bind to less-conserved allosteric pockets, offering higher selectivity. |
| Epigenetic Targets (e.g., Bromodomains) | AlphaScreen or TR-FRET assays | The unique geometry could enable specific interactions with epigenetic reader domains that are not recognized by other inhibitors. |
| Viral Replication Machinery | Cell-based viral replication assays (e.g., for Zika, Dengue) | Phenotypic screens have identified other quinazolinone derivatives as potent inhibitors of viral replication. researchgate.net |
This table details potential in vitro screening strategies to identify novel biological activities for this compound.
Development of Advanced Analytical Techniques for Characterization
A significant hurdle in the study of this compound is its definitive characterization. Differentiating it from its more stable tautomer and elucidating its precise three-dimensional structure requires a combination of sophisticated analytical techniques.
Single-crystal X-ray diffraction would provide unambiguous proof of the 4aH structure, including bond lengths, angles, and the conformation of the non-aromatic ring. mdpi.comrsc.org The primary challenge lies in obtaining a stable crystal, which may necessitate the synthesis of a derivative that crystallizes well while preserving the core 4aH scaffold. nih.govrsc.org
Computational chemistry , particularly Density Functional Theory (DFT) , is an indispensable tool for this research. mdpi.com DFT calculations can predict the relative thermodynamic stabilities of the 4aH and 4(3H) tautomers in different environments (gas phase, various solvents). nih.govscirp.orgscilit.com Crucially, these calculations can simulate spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies), providing theoretical benchmarks to help identify the fleeting presence of the 4aH isomer in experimental spectra. nih.govmdpi.com
| Analytical Technique | Information Provided for this compound | Key Challenge |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, and crystal packing. mdpi.com | Obtaining a stable, high-quality crystal of a likely transient compound. |
| Density Functional Theory (DFT) | Prediction of relative tautomer stability, optimized geometry, and simulated spectroscopic data (NMR, IR). scirp.orgscilit.com | Accuracy is dependent on the level of theory and solvation model used; requires experimental validation. |
| Advanced NMR Spectroscopy | Detection of minor tautomers in solution, measurement of exchange rates between forms (e.g., using EXSY NMR). | The concentration of the 4aH isomer may be below the limit of detection for standard NMR experiments. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass confirmation of the elemental formula. | Cannot distinguish between tautomers as they have the same mass. |
This table summarizes advanced analytical methods and their potential application and challenges in the study of this compound.
Collaborative and Interdisciplinary Research Initiatives
The exploration of a high-risk, high-reward molecule like this compound is ideally suited for a collaborative, interdisciplinary approach. mdpi.comgrc.org The complexity of the challenges—from unconventional synthesis to advanced characterization and novel biological screening—exceeds the scope of a single research group. efmc.info
Future progress will likely depend on forming consortia that bring together experts from different fields:
Synthetic Organic Chemists to develop novel photochemical and green chemistry routes. pitt.edu
Computational Chemists to perform DFT calculations and run AI/ML models to guide synthesis and biological testing. acs.org
Pharmacologists and Cell Biologists to design and execute phenotypic screens and elucidate mechanisms of action.
Structural Biologists to conduct X-ray crystallography and advanced NMR studies.
Models for such an approach can be found in open-source drug discovery initiatives that have successfully advanced compounds for neglected diseases. researchgate.net By pooling resources, data, and expertise, the scientific community can de-risk the investigation of this challenging chemical entity and accelerate the discovery of its potential applications. mdpi.com Such initiatives foster innovation and ensure that fundamental discoveries in chemistry can be translated into tangible benefits for science and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
